

Application Notes and Protocols: SAR405 in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

SAR405 is a potent and highly selective, first-in-class inhibitor of the class III phosphoinositide 3-kinase (PI3K), vacuolar protein sorting 34 (Vps34).[1][2] Vps34 plays a crucial role in the initiation of autophagy and in mediating vesicle trafficking, specifically from the late endosome to the lysosome.[1][2] By inhibiting Vps34, SAR405 effectively blocks autophagosome formation and disrupts endolysosomal function, making it a valuable tool for cancer research.
[1][2] Notably, SAR405 has demonstrated synergistic anti-proliferative effects when combined with mTOR inhibitors, such as everolimus, particularly in preclinical models of renal cell carcinoma.[1][2][3] These application notes provide a comprehensive overview of the use of SAR405 in xenograft models, including its mechanism of action, experimental protocols, and available efficacy data.

Mechanism of Action of SAR405

SAR405 is an ATP-competitive inhibitor of Vps34 with a high degree of selectivity over other PI3K isoforms and protein kinases.[1] Vps34 is a key component of two distinct protein complexes that regulate different cellular processes:

• Complex I (in association with Atg14): This complex is essential for the initiation of autophagy, a cellular process for degrading and recycling cellular components.



 Complex II (in association with Vps38/UVRAG): This complex is involved in the maturation of endosomes and the trafficking of vesicles to the lysosome.

By inhibiting the kinase activity of Vps34, **SAR405** prevents the production of phosphatidylinositol 3-phosphate (PI(3)P) on endosomal and autophagosomal membranes. This, in turn, blocks the recruitment of downstream effector proteins required for autophagosome formation and endosomal trafficking.

Signaling Pathway of Vps34 Inhibition by SAR405

Caption: Vps34 signaling in autophagy and endosomal trafficking and its inhibition by SAR405.

Quantitative Data from In Vivo Xenograft Studies

While the synergistic anti-proliferative activity of **SAR405** and the mTOR inhibitor everolimus has been demonstrated in vitro in renal tumor cell lines, publicly available quantitative data from in vivo xenograft studies for this specific combination is limited.[1][2] However, studies on **SAR405** as a monotherapy and in combination with immunotherapy provide evidence of its anti-tumor efficacy.

Table 1: In Vivo Efficacy of **SAR405** in Xenograft Models

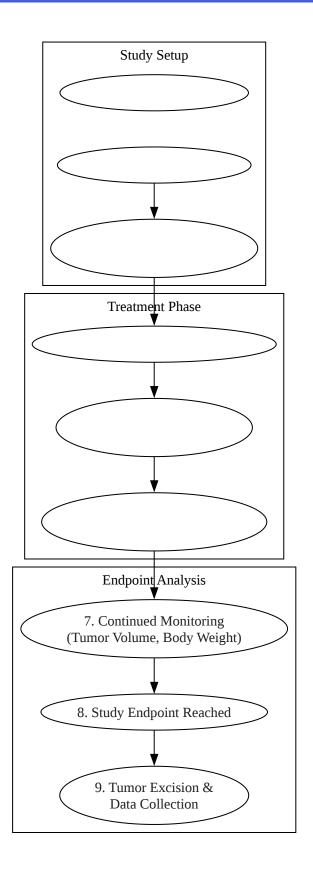


| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |
|---------------------------|------------------------------|--------------------|--|-----------|
| B16-F10 Melanoma | SAR405 | Not specified | Decreased tumor growth and weight, improved survival | [4] |
| CT26 Colorectal Cancer | SAR405 | Not specified | Decreased tumor growth and weight, improved survival | [4] |
| B16-F10 Melanoma | SAR405 + anti- PD-1/PD-L1 | Not specified | Significant improvement in therapeutic benefit compared to monotherapy | [4] |
| CT26 Colorectal Cancer | SAR405 + anti- PD-1/PD-L1 | Not specified | Significant improvement in therapeutic benefit compared to monotherapy | [4] |

Note: The referenced study describes a significant delay in tumor growth and a large survival benefit when **SAR405** is combined with anti-PD-1 or anti-PD-L1 antibodies in mice that were non-responsive to immunotherapy alone.[4]

Experimental Protocols Experimental Workflow for a Xenograft Studydot





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References

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- 4. Inhibition of Vps34 reprograms cold into hot inflamed tumors and improves anti–PD-1/PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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